Quinidine gluconate

Description

Quinidine Gluconate is the gluconate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. This compound exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. This compound exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the maximal rate of phase 0 depolarization and prolonging the refractory period. This compound also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.

See also: Quinidine (has active moiety).

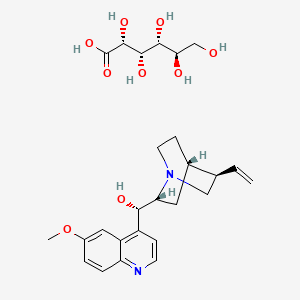

Structure

2D Structure

Properties

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19+,20-;2-,3-,4+,5-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKUDCCTVQUHJQ-LCYSNFERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027497 | |

| Record name | Quinidine gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6587-33-3, 7054-25-3 | |

| Record name | D-Gluconic acid, compd. with (9S)-6′-methoxycinchonan-9-ol (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6587-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7054-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine gluconate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007054253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine gluconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinidine gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinidine gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6875N380F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Seminal Discoveries in Quinidine Gluconate Research

Early Pharmacological Investigations and Academic Interpretations

The journey of quinidine (B1679956) began long before its gluconate salt was synthesized. The cardiac effects of cinchona bark, the natural source of quinidine, were noted as early as 1749 by Jean-Baptiste de Sénac. wikipedia.org For centuries, the bark was used to treat "rebellious palpitations." nih.gov It wasn't until 1848 that quinidine, a diastereomer of the antimalarial quinine (B1679958), was first described. drugbank.comdrugbank.com

The early 20th century marked a pivotal period for quinidine research. In 1914, Karel Frederik Wenckebach reported on the effects of quinine alkaloids in certain arrhythmias. tandfonline.com This spurred further investigation, and in 1918, Walter Frey conducted the first systematic study, identifying quinidine as the most potent antiarrhythmic among the principal cinchona alkaloids. tandfonline.com By the 1940s, quinidine was established in medical practice for treating cardiac arrhythmias. nih.gov

The development of specific salt forms came later. Quinidine gluconate for injection was first approved by the U.S. Food and Drug Administration (FDA) between 1947 and 1950, marking its formal entry into the pharmacopeia as an antiarrhythmic agent. tandfonline.comnih.gov This development was driven by the need for different formulations, including those suitable for parenteral administration and later, for modified oral release. The gluconate salt contains 62.3% quinidine base, a different proportion from the sulfate (B86663) salt (82.86%), a crucial factor in pharmacological studies. vulcanchem.com

Evolution of Research Paradigms for this compound

Initial research focused on quinidine's efficacy in converting atrial fibrillation to a normal sinus rhythm. drugbank.com However, the scientific understanding of its mechanism and properties evolved significantly over time. A key development in the research paradigm was the creation of extended-release formulations of this compound. The primary goal was to achieve more stable plasma concentrations compared to immediate-release quinidine sulfate, thereby providing more consistent therapeutic effects. vulcanchem.comresearchgate.net

Studies in the late 1970s and 1980s began to meticulously compare the pharmacokinetic profiles of different quinidine salts. Research demonstrated that this compound was absorbed more slowly than quinidine sulfate. researchgate.netnih.gov This slower absorption was seen as advantageous for a sustained-release formulation, potentially leading to smaller fluctuations between peak and trough blood levels. researchgate.net

The research focus also expanded to understand its fundamental mechanism of action. It was identified as a Class Ia antiarrhythmic agent that primarily works by blocking the fast inward sodium current (INa) in cardiac cells. wikipedia.orgnih.gov This action decreases the excitability of heart muscle and prolongs the action potential duration. nih.govglowm.com Later research also identified its role in blocking certain potassium currents, which contributes to its efficacy in specific conditions like Brugada syndrome and Short QT syndrome. sld.cu

A significant shift in the research paradigm occurred with meta-analyses in the 1980s and 1990s that raised concerns about increased mortality in patients treated with quinidine for non-life-threatening arrhythmias. fda.govnih.govdrugs.com This led to a decline in its general use but also spurred more focused research into niche applications where its benefits were deemed to outweigh the risks, such as in certain genetic arrhythmia syndromes. drugbank.comsld.cu

Methodological Advancements Influencing this compound Studies

The ability to accurately study this compound has been heavily influenced by advancements in analytical chemistry. Early methods for measuring quinidine levels, such as fluorimetry, often lacked specificity and were prone to interference from metabolites. psu.edu

The development of High-Performance Liquid Chromatography (HPLC) represented a major leap forward. HPLC methods provided a simple, specific, rapid, and sensitive way to measure plasma levels of quinidine and its metabolites, such as 3-hydroxy-quinidine. psu.edunih.gov This allowed for precise pharmacokinetic studies, comparing different formulations like this compound and quinidine sulfate. nih.govnih.gov For instance, HPLC was used in studies to determine the bioavailability and peak plasma concentrations of sustained-release tablets. nih.gov

More recent advancements include the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , which offers even greater sensitivity and specificity for quantifying quinidine in biological samples. ijbcp.com These advanced techniques have been crucial for bioequivalence studies comparing different generic formulations of this compound extended-release tablets. ijbcp.com

In vitro experimental models have also become more sophisticated, allowing researchers to dissect the specific ionic currents affected by quinidine. Techniques such as patch-clamp electrophysiology have enabled a detailed understanding of how this compound interacts with sodium and potassium channels at a molecular level.

The following table summarizes key comparative pharmacokinetic data for this compound and quinidine sulfate, derived from various studies.

| Pharmacokinetic Parameter | This compound (Extended-Release) | Quinidine Sulfate (Conventional/Extended-Release) | Reference |

|---|---|---|---|

| Quinidine Base Content | 62.3% | 82.86% | vulcanchem.com |

| Absolute Bioavailability | 70-80% | ~70% | drugbank.comfda.govdrugs.com |

| Time to Peak Serum Levels (Tmax) | 3-5 hours | ~2 hours (conventional), ~6 hours (extended-release) | drugbank.comfda.gov |

| Effect of Food on Absorption | Increased rate (27%) and extent (17%) | Delayed peak concentration | drugbank.comfda.gov |

The following table highlights seminal moments in the research and development timeline of quinidine and its gluconate salt.

| Date | Discovery or Event | Significance | Reference |

|---|---|---|---|

| 1749 | Jean-Baptiste de Sénac describes the use of cinchona bark for palpitations. | Earliest documented recognition of the cardiac effects of the natural source of quinidine. | wikipedia.org |

| 1848 | Quinidine is first described. | Isolation and identification of the specific alkaloid. | drugbank.comdrugbank.com |

| 1918 | Walter Frey identifies quinidine as the most effective antiarrhythmic cinchona alkaloid. | Marks the beginning of systematic clinical investigation into quinidine for arrhythmias. | tandfonline.com |

| 1950 | This compound is first approved by the FDA. | Formal introduction of the gluconate salt for clinical use. | tandfonline.comnih.gov |

| 1970s-1980s | Development and study of extended-release this compound tablets. | Effort to improve pharmacokinetic profile and dosing convenience. | vulcanchem.comresearchgate.net |

| 1980s | Advancement of HPLC methods for quinidine analysis. | Enabled more accurate and specific pharmacokinetic and bioequivalence studies. | psu.edunih.gov |

| 1991 | FDA approves a new indication for this compound injection for life-threatening P. falciparum malaria. | Demonstrates the evolving and repurposed applications of the compound. | tandfonline.com |

Chemical Synthesis and Derivatization Methodologies of Quinidine Gluconate

Stereoselective Synthesis Routes of Quinidine (B1679956) and its Salts

The synthesis of quinidine, a diastereomer of quinine (B1679958), presents a formidable challenge due to its multiple stereocenters. wikipedia.org Achieving the correct stereochemistry is paramount as different stereoisomers can have vastly different physiological effects. Historically, the total synthesis of quinine and by extension, quinidine, has been a landmark achievement in organic chemistry. wikipedia.orgudel.edu

Asymmetric Synthetic Approaches

The development of asymmetric synthetic routes has been crucial in producing enantiomerically pure quinidine. Early approaches often relied on chiral resolution to separate the desired enantiomer from a racemic mixture. wikipedia.org However, modern synthetic chemistry has shifted towards methods that directly create the desired stereoisomers.

One notable strategy involves a local-desymmetrization-based divergent synthesis, which allows for the selective production of either quinine or quinidine from a common intermediate. This approach highlights the power of strategic bond formation and the use of chiral auxiliaries to guide the stereochemical outcome of a reaction.

Key milestones in the asymmetric synthesis of quinidine and its diastereomer, quinine, include:

Woodward and Doering (1944): While a landmark achievement, their formal synthesis of quinine involved a resolution step to separate stereoisomers. wikipedia.org

Stork (2001): Reported the first entirely stereoselective total synthesis of quinine, a significant advancement that avoided a late-stage resolution. wikipedia.orgudel.edunih.gov

Jacobsen (2004): Developed catalytic, enantioselective syntheses of both quinine and quinidine, showcasing the power of catalyst control in determining the final product's stereochemistry. udel.eduorganic-chemistry.orgnih.gov This approach utilized a (salen)Al-catalyzed conjugate addition to set a key stereocenter with high enantiomeric excess. udel.eduorganic-chemistry.orgresearchgate.net

Enantioselective Catalysis in Quinidine Production

Enantioselective catalysis has revolutionized the synthesis of chiral molecules like quinidine. By employing chiral catalysts, chemists can selectively produce one enantiomer over the other, often with high efficiency and stereoselectivity. udel.eduresearchgate.net

In the context of quinidine synthesis, several catalytic asymmetric methods have been successfully employed:

Jacobsen's Catalytic Asymmetric Synthesis: A pivotal development was the use of a chiral aluminum-salen complex to catalyze a Michael addition, establishing a crucial stereocenter with up to 92% enantiomeric excess (ee). nih.govresearchgate.net A subsequent late-stage asymmetric dihydroxylation, using pseudoenantiomeric catalyst systems (AD-mix-α and AD-mix-β), allowed for the selective synthesis of either quinidine or quinine from a common intermediate. pnas.org

Organocatalysis: More recent approaches have utilized organocatalysts, such as proline derivatives, to mediate key bond-forming reactions in a highly enantioselective manner. researchgate.net These methods offer the advantage of being metal-free and often proceeding under mild reaction conditions. For instance, a proline-catalyzed asymmetric cycloaldolization has been used to construct the piperidine (B6355638) ring of quinidine with high enantioselectivity. researchgate.net

Iridium-Catalyzed Asymmetric Hydrogenation: This technique has been applied to the synthesis of the piperidine ring in both quinine and quinidine, demonstrating the versatility of transition metal catalysis in complex natural product synthesis. researchgate.net

The following table summarizes some of the key catalytic systems used in the asymmetric synthesis of quinidine and its diastereomer, quinine.

| Catalyst System | Key Reaction | Stereochemical Control | Reference |

| (S,S)-(salen)Al complex | Conjugate addition of methyl cyanoacetate | Establishes C4 stereocenter with 92% ee | udel.eduresearchgate.net |

| AD-mix-α and AD-mix-β | Asymmetric dihydroxylation | Differentiates common intermediate to access either quinine or quinidine | organic-chemistry.orgpnas.org |

| Proline | Asymmetric cycloaldolization | Constructs chiral piperidine ring | researchgate.net |

| Iridium-based catalysts | Asymmetric hydrogenation | Forms the piperidine ring | researchgate.net |

Glycosylation and Esterification Reactions for Quinidine Gluconate Formulation

The formation of this compound involves the attachment of a gluconate moiety to the quinidine molecule, a process that can be achieved through various chemical strategies. This transformation is crucial for altering the physicochemical properties of the parent alkaloid, such as its solubility.

Synthetic Strategies for Gluconate Moiety Attachment

The attachment of the gluconate group to quinidine is essentially a salt formation reaction between the basic nitrogen of the quinidine and the acidic carboxylic acid of gluconic acid. fda.gov However, the term "glycosylation" in a broader sense can refer to the attachment of a carbohydrate moiety. While this compound is a salt, the principles of glycosidic bond formation can be relevant to the synthesis of other sugar-modified quinidine derivatives.

Direct reaction of quinidine base with gluconic acid is a straightforward method for preparing this compound. google.com This acid-base reaction results in the formation of the gluconate salt.

Research into the glycosylation of other molecules, such as tissue-type plasminogen activator (t-PA) in CHO cells, has shown that factors like cell cycle and growth rate can influence the efficiency of glycosylation. nih.gov While not directly related to the chemical synthesis of this compound, these studies highlight the complexities of introducing sugar moieties into molecules.

Optimization of Salt Formation Methodologies

The formation of a stable and pure salt is critical for pharmaceutical applications. The process for preparing this compound involves reacting quinidine with gluconic acid, often in a suitable solvent system, followed by crystallization. google.com

A patented method describes the preparation of neutral salts of medicinal alkaloids, including this compound. The process involves heating a solution of gluconic acid and adding a hot solution of quinine base in alcohol until the mixture is neutral. google.com The this compound then crystallizes upon cooling. google.com This method can be adapted for other cinchona alkaloids. google.com

The choice of solvent, temperature, and stoichiometry are critical parameters that need to be optimized to ensure high yield and purity of the final product. For instance, this compound is noted to be less soluble in water and alcohol compared to quinine gluconate. google.com

Design and Synthesis of this compound Analogs and Derivatives

The modification of the quinidine structure has been an active area of research to explore new therapeutic applications and to understand its structure-activity relationships. The synthesis of analogs and derivatives involves targeted chemical modifications of the quinidine scaffold.

The synthesis of quinidine derivatives often involves reactions at the hydroxyl group or the quinuclidine (B89598) nitrogen. For example, esterification of the hydroxyl group with various carboxylic acids can lead to new ester derivatives with potentially altered properties. neliti.comkemdikbud.go.id

A study on the synthesis of a quinidine salicylate (B1505791) ester utilized dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification reaction between quinidine and salicylic (B10762653) acid. neliti.comkemdikbud.go.id This approach yielded the desired ester in high yield. neliti.comkemdikbud.go.id

Furthermore, derivatization can be used for analytical purposes. For instance, in a liquid chromatographic analysis of acrolein, this compound was used as an internal standard after derivatization of the analyte. researchgate.net

The design and synthesis of novel phase-transfer catalysts derived from cinchona alkaloids, including quinidine, have also been explored. jst.go.jp These catalysts have applications in various asymmetric reactions.

Structure-Directed Modifications for Mechanistic Probing

The modification of the quinidine molecule is a fundamental strategy for probing its biological and chemical behavior. By systematically altering its structure, researchers can investigate the specific roles of different functional groups, influencing everything from receptor affinity to metabolic stability. mdpi.com These structure-directed modifications are crucial for understanding how quinidine interacts with its biological targets on a molecular level.

Small structural changes within the quinoline (B57606) scaffold, a core component of quinidine, can lead to significant shifts in biological activity. mdpi.com The cinchona alkaloid framework, from which quinidine is derived, offers multiple sites for chemical manipulation, including the quinoline ring, the quinuclidine moiety, and the secondary alcohol at the C9 position. researchgate.net Modifications such as altering side chains, introducing new substituents, or modifying the ring systems can profoundly impact the compound's binding characteristics. mdpi.com

A key area of investigation has been quinidine's interaction with ion channels. To probe its binding site within the human cardiac hKv1.5 potassium channel, researchers have utilized site-directed mutagenesis. This technique involves making specific amino acid substitutions in the channel's protein structure and observing the effect on quinidine binding. Studies have shown that substitutions in the S6 transmembrane segment, which is believed to form the inner pore of the channel, significantly alter quinidine's affinity. ahajournals.orgnih.gov For instance, replacing threonine at position 505 with isoleucine (T505I) resulted in a nearly tenfold increase in binding affinity, supporting the hypothesis that a hydrophobic pocket in this region stabilizes the drug-channel interaction. ahajournals.orgnih.gov These findings provide molecular evidence for the open-channel block model of quinidine's action. nih.gov

Table 1: Effect of Amino Acid Substitutions in the hKv1.5 Channel on Quinidine Affinity

| Mutation | Quinidine Affinity (EC50, µmol/L) | Effect on Dissociation Rate |

|---|---|---|

| Wild Type | 6.2 | - |

| T505I | 0.7 | Reduced |

| T505V | 1.5 | Reduced |

| T505S | 3.4 | Reduced |

| V512A | 1.4 | Reduced |

Data sourced from research on the molecular analysis of quinidine's binding site. ahajournals.orgnih.gov

Further derivatization strategies have been employed to explore other aspects of quinidine's function and structure-activity relationship. Modifications at the C9 hydroxyl group, such as in 9-O-acetylquinine, or at the quinuclidine nitrogen, as in N-benzylquininium chloride, have been synthesized to study how these changes affect enantioselective interactions. acs.org Additionally, derivatization has been used as a strategy to overcome cellular defense mechanisms. The synthesis of the L-valine ester of quinidine (val-quinidine) was investigated as a method to circumvent P-glycoprotein (P-gp)-mediated cellular efflux, a common mechanism of drug resistance. acs.org This prodrug approach demonstrated that transporter-targeted derivatization can be a viable strategy to bypass efflux pumps. acs.org

Synthesis of Labeled this compound for Research Applications

The synthesis of labeled forms of quinidine is essential for a variety of research applications, particularly for its detection and quantification in biological systems and for use in immunoassays. pubcompare.aigoogle.com These labeled molecules act as tracers, allowing researchers to monitor the compound's distribution, metabolism, and interaction with other molecules.

One significant application of labeled quinidine is in fluorescence polarization immunoassays. This requires the synthesis of a quinidine derivative, or hapten, that is covalently linked to a fluorescent molecule. A common synthetic route involves the initial demethylation of quinidine to produce 6-hydroxycinchonine. google.com This derivative can then be modified with a linker arm, which is subsequently attached to a detector molecule like fluorescein. google.com For example, a tracer can be prepared by treating quinidine with ethylisocyanatoacetate to form a carbamate (B1207046) ester at the C-9 position. google.com This ester is then hydrolyzed to the corresponding acid, providing a functional group for conjugation to the fluorescent label. google.com

Radiolabeling is another critical technique for research applications. Tritiated quinidine, [3H]-quinidine, is commercially available and serves as a valuable tool in laboratory settings for quantifying the compound in various assays. pubcompare.ai Radiolabeled substrates are also used to probe the mechanisms of drug transporters. For instance, the transport kinetics of the quinidine derivative val-quinidine were studied in cell lines using [3H]ritonavir, a known P-gp substrate, to delineate the interaction and transport pathways. acs.org

Table 2: Examples of Labeled Quinidine for Research

| Label Type | Labeled Compound | Application |

|---|---|---|

| Fluorescent | Fluorescein-labeled quinidine hapten | Fluorescence polarization immunoassay. google.com |

| Radioactive | [3H]-quinidine | Detection and quantification in laboratory assays. pubcompare.ai |

These synthetic methodologies provide researchers with the crucial tools needed to investigate the complex pharmacology of this compound, from its fundamental molecular interactions to its behavior in complex biological systems.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3-hydroxy-quinidine |

| 6-hydroxycinchonine |

| 9-O-acetylquinine |

| Droxidopa |

| Ethylisocyanatoacetate |

| Fluorescein |

| N-benzylquininium chloride |

| Quinine |

| Quinidine |

| Quinidine 1'-Oxide |

| This compound |

| Quinidine N-Oxide |

| Ritonavir |

| Telaprevir |

Advanced Analytical and Characterization Techniques for Quinidine Gluconate

Spectroscopic Methodologies in Quinidine (B1679956) Gluconate Analysis

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of quinidine gluconate.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of quinidine and its derivatives. buchler-gmbh.com A suite of advanced NMR techniques provides a complete picture of the molecule's complex architecture.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for identifying the basic carbon-hydrogen framework. chemicalbook.com However, for a molecule with multiple stereocenters and complex ring systems like quinidine, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. researchgate.net

Advanced 2D NMR experiments used in the analysis of quinidine include:

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of hydrogen atoms within the quinuclidine (B89598) and quinoline (B57606) ring systems. buchler-gmbh.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. buchler-gmbh.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the different structural fragments of the molecule. buchler-gmbh.com

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule. buchler-gmbh.comresearchgate.net

These advanced NMR methods, often used in combination, allow for the complete and detailed assignment of all proton and carbon signals, confirming the intricate three-dimensional structure of the quinidine molecule. buchler-gmbh.comresearchgate.netnih.gov

Table 1: Advanced NMR Techniques for Quinidine Structural Analysis

| NMR Technique | Information Provided | Application to Quinidine |

| ¹H-¹H COSY | Identifies J-coupled protons. | Establishes proton connectivity within the quinuclidine and quinoline rings. buchler-gmbh.com |

| ¹H-¹³C HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns protons to their corresponding carbons. buchler-gmbh.com |

| ¹H-¹³C HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects different molecular fragments and confirms the overall structure. buchler-gmbh.com |

| ¹H-¹H NOESY | Detects through-space proton interactions. | Determines stereochemistry and preferred molecular conformation. buchler-gmbh.comresearchgate.net |

Mass Spectrometry Techniques in Purity and Metabolite Profiling (Non-Human Focus)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight, confirming the elemental composition, and identifying impurities and metabolites of this compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for quantitative analysis. farmaciajournal.comresearchgate.net

In the context of purity analysis, LC-MS/MS can detect and quantify related substances and potential degradation products at very low levels. researchgate.net For non-human metabolite profiling, such as in studies involving animal models or microbial systems, LC-MS/MS is instrumental. tandfonline.comresearchgate.net For instance, studies have identified metabolites like 3-hydroxy-quinidine (3HQ) which is formed through the action of cytochrome P450 enzymes. rxlist.com The high sensitivity of MS allows for the detection of these metabolites even when present in complex biological matrices. farmaciajournal.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information that helps in the identification of these metabolites. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a unique "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. mdpi.commdpi.com These techniques are highly sensitive to the molecular structure and can be used for identification and characterization. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mdpi.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups present in the molecule. It is a well-established method for identifying the chemical structure of molecules. mdpi.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (usually from a laser). mdpi.com The scattered light has a different frequency, and this frequency shift provides information about the vibrational modes of the molecule. nih.gov Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions due to water being a weak Raman scatterer. researchgate.net It can provide detailed information about the quinoline ring structure and its interactions with the environment. nih.gov

Both IR and Raman spectroscopy can be used to differentiate between different solid-state forms (polymorphs) of this compound, as these forms will exhibit distinct vibrational spectra due to differences in their crystal lattice and molecular conformations.

Chromatographic Separations for this compound Research

Chromatographic techniques are essential for separating this compound from related impurities, metabolites, and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) in Research Laboratories

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. psu.edu It offers high resolution, sensitivity, and reproducibility. Various HPLC methods have been developed for the quantification of quinidine in different matrices. scirp.orgresearchgate.net

A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. UV detection is often employed, as the quinoline ring of quinidine has a strong UV absorbance. uspnf.com

HPLC is crucial for:

Purity assessment: Separating and quantifying impurities, including the diastereomer quinine (B1679958) and the related alkaloid dihydroquinidine (B8771983). scirp.org

Quantitative analysis: Determining the concentration of this compound in research samples. ijbcp.com

Metabolite studies: Separating quinidine from its metabolites in non-human biological samples. tandfonline.com

Table 2: Representative HPLC Method Parameters for Quinidine Analysis

| Parameter | Condition | Reference |

| Column | C18 | researchgate.net |

| Mobile Phase | 85:15 (v/v) 0.2% formic acid and acetonitrile | researchgate.net |

| Flow Rate | 1.0 mL/min | scirp.org |

| Detection | UV at 235 nm | uspnf.com |

| Retention Time | 1.2 min | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile impurities that may be present in this compound samples. escholarship.orglabcompare.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. thermofisher.com The separated components then enter the mass spectrometer for detection and identification. nih.gov

GC-MS is particularly useful for identifying and quantifying low levels of volatile organic impurities that may have been used as solvents or are by-products from the manufacturing process. thermofisher.com While quinidine itself is not highly volatile, derivatization can be employed to increase its volatility for GC analysis. However, GC-MS is more commonly applied to the analysis of smaller, more volatile impurities without derivatization. nih.gov

Capillary Electrophoresis in this compound Purity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique utilized for the purity assessment of this compound. clinicallab.com It separates molecules based on their charge, size, and hydrophobicity. clinicallab.com In the context of this compound, CE is particularly adept at separating quinidine from its diastereomer, quinine, and its major metabolites, such as 3-hydroxyquinidine (B22111) (3HQ) and quinidine-N-oxide. fda.govnih.gov

The separation mechanism in CE relies on the differential migration of ions in an electric field within a narrow fused-silica capillary. clinicallab.com For the analysis of quinidine, which is a cationic compound, and its related substances, specific CE methods like capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC) are employed. nih.gov

Research has demonstrated that while simple aqueous phosphate (B84403) buffers are insufficient to resolve the diastereomers quinidine and quinine, the incorporation of β-cyclodextrin in CZE or the use of an organic solvent modifier like 2-propanol in MECC achieves complete separation. nih.gov This is critical for purity testing, as the presence of quinine or other impurities can affect the compound's properties. MECC with laser-induced fluorescence (LIF) detection offers high sensitivity, with detection limits for quinidine and quinine in the nanogram-per-milliliter range, which is comparable to high-performance liquid chromatography (HPLC) methods. nih.gov

The following table summarizes the application of different CE modes for the analysis of quinidine and related compounds:

| CE Mode | Key Separation Principle | Application for this compound | Detection Method |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-mass ratio in a free solution. clinicallab.com | Separation of quinidine from its diastereomer and metabolites, often requiring a chiral selector like β-cyclodextrin. nih.gov | UV, Laser-Induced Fluorescence (LIF) nih.gov |

| Micellar Electrokinetic Capillary Chromatography (MECC) | Separation based on partitioning between a micellar phase and the surrounding aqueous buffer. nih.gov | High-resolution separation of quinidine, quinine, and metabolites, enhanced by organic modifiers. nih.gov | UV, Laser-Induced Fluorescence (LIF) nih.gov |

X-Ray Crystallography and Solid-State Characterization of this compound

The solid-state properties of a pharmaceutical compound like this compound are critical as they influence factors such as stability and dissolution rate. Techniques like X-ray crystallography, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) provide invaluable information about the material's solid-state structure and behavior.

Crystal Structure Determination and Polymorphism Research

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For quinidine, single-crystal X-ray diffraction has been used to determine the structure of its free base form, which crystallizes from ethanol (B145695) as an ethanolate (B101781). nih.gov This analysis revealed an orthorhombic crystal system with specific unit cell dimensions and confirmed the molecular conformation. nih.gov

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical area of research for pharmaceuticals. Different polymorphs can exhibit different physical properties. Comprehensive screening for polymorphs, salts, and co-crystals is a standard practice in pharmaceutical development. europa.eu While specific polymorphism studies on this compound are not extensively detailed in the provided results, the importance of such studies is highlighted by research on related Cinchona alkaloids like quinine, where it was shown that minor structural differences significantly impact the crystal packing. nih.gov Techniques like X-Ray Powder Diffraction (XRPD) are commonly used to identify and differentiate between polymorphic forms. europa.eu

The crystal structure data for quinidine free base ethanolate is presented below:

| Parameter | Value |

| Molecular Formula | C20H24N2O2.C2H6O nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P212121 nih.gov |

| Unit Cell Dimensions | a = 1321.1(3) pm, b = 989.3(2) pm, c = 1651.5(3) pm nih.gov |

| Calculated Density | 1.164 g/cm³ nih.gov |

Thermogravimetric Analysis (TGA) in Stability Research (Non-Clinical Context)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comimprovedpharma.com It is a crucial tool for assessing the thermal stability of compounds like this compound. torontech.com TGA can identify the temperatures at which the material degrades, loses volatile components like solvents or water (desolvation), or undergoes oxidation. researchgate.nettainstruments.com

In a typical TGA experiment, a small amount of the sample is heated in a controlled furnace, and its weight is continuously monitored. torontech.com The resulting TGA curve plots the percentage of mass loss against temperature. Flat regions of the curve indicate thermal stability, while sloped drops signify mass loss. torontech.com This information is vital for determining the temperature limits for storage and processing of this compound without degradation. TGA is often used in conjunction with DSC to provide a more complete picture of the thermal behavior of a material. improvedpharma.com For instance, TGA can quantify the amount of residual solvent or moisture, which is a critical quality attribute. improvedpharma.com

The table below outlines the types of information obtained from TGA:

| TGA Measurement | Interpretation for this compound Stability |

| Onset Temperature of Decomposition | Indicates the temperature at which significant thermal degradation begins. |

| Mass Loss Percentage | Quantifies the amount of volatile components (e.g., water, residual solvents) or degradation products. improvedpharma.com |

| Residue at High Temperature | Provides information on the inorganic content or final decomposition products. |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. filab.fr DSC is used to detect and characterize thermal transitions such as melting, crystallization, and glass transitions. filab.frtorontech.com

When analyzing this compound, DSC can provide critical information about its melting point, which is an indicator of purity. The technique can also identify polymorphic transitions, which are changes from one crystalline form to another. mdpi.com The DSC thermogram plots heat flow against temperature, with peaks representing endothermic (heat-absorbing) or exothermic (heat-releasing) events. For example, melting is an endothermic process that appears as a peak on the DSC curve. mdpi.com

Studies on quinidine complexed with cyclodextrins have utilized DSC to confirm the formation of inclusion complexes. ekb.eg The disappearance or shifting of the drug's melting peak in the thermogram of the complex provides evidence of the interaction. ekb.eg The quantitative nature of DSC also allows for the determination of the enthalpy of these transitions, providing further insight into the energetics of the process. mdpi.comnih.gov

The following table summarizes the key thermal events identified by DSC and their significance:

| Thermal Event | Description | Significance for this compound |

| Melting Point (Tm) | The temperature at which the crystalline solid transitions to a liquid. mdpi.com | A key physical property and indicator of purity. |

| Crystallization Temperature (Tc) | The temperature at which an amorphous or molten sample crystallizes upon cooling. mdpi.com | Provides information on the crystallization behavior. |

| Glass Transition (Tg) | The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state. filab.fr | Important for characterizing amorphous forms and their stability. |

| Enthalpy (ΔH) | The amount of heat absorbed or released during a transition. mdpi.com | Quantifies the energy associated with events like melting or polymorphism. |

Pharmacological Mechanisms of Action of Quinidine Gluconate: Preclinical and Mechanistic Insights

Modulation of Ion Channels and Transporters (Non-Human, Non-Clinical Studies)

Quinidine's primary pharmacological identity is that of an ion channel modulator. Its effects have been extensively characterized in various non-human preclinical models, which reveal a complex pattern of interactions with multiple ion channels and transporters.

Studies using isolated cardiac myocytes from non-human species, such as canines, have been instrumental in defining the electrophysiological profile of quinidine (B1679956). In isolated canine ventricular myocytes, quinidine application leads to significant alterations in the action potential. ahajournals.orgnih.gov It decreases the maximum rate of depolarization (Vmax), action potential amplitude, and overshoot. ahajournals.org

Interestingly, while quinidine is known to prolong the action potential duration (APD) in intact cardiac tissue, studies on isolated canine ventricular myocytes have shown a decrease in APD. ahajournals.org This highlights potential differences in drug action between single-cell preparations and multicellular tissues, where factors like intercellular coupling and ion accumulation in restricted extracellular spaces may play a role. ahajournals.org Following washout of the drug, a prolongation of the action potential duration is often observed compared to the control state. ahajournals.orgnih.gov The effects on Vmax are typically reversible after drug washout. ahajournals.org These studies underscore that quinidine's net effect on action potential configuration results from a multitude of actions on both inward and outward ionic currents. nih.gov

| Parameter | Effect Observed | Concentration Range | Source |

|---|---|---|---|

| Maximum Rate of Depolarization (Vmax) | Decreased | 5-20 µM | ahajournals.org |

| Action Potential Amplitude | Decreased | 5-20 µM | ahajournals.org |

| Action Potential Overshoot | Decreased | 5-20 µM | ahajournals.org |

| Action Potential Duration (APD) | Decreased | 5-20 µM | ahajournals.org |

| Resting Potential | No significant effect | 5-20 µM | ahajournals.org |

| Post-Washout APD | Prolonged compared to control | 5-20 µM | ahajournals.orgnih.gov |

Quinidine's mechanism of action involves the direct blockade of several types of voltage-gated ion channels. wikipedia.orgpatsnap.com As a Class Ia antiarrhythmic agent, its principal action is blocking the fast inward sodium current (INa), which is mediated by voltage-gated sodium channels like Nav1.5. wikipedia.orgpatsnap.com This blockade reduces the rate of phase 0 depolarization in the cardiac action potential. wikipedia.orgrxlist.com

In addition to sodium channels, quinidine robustly blocks multiple potassium (K+) channels, which contributes to the prolongation of the action potential duration. drugbank.com It is a known inhibitor of the rapidly activating delayed rectifier potassium current (IKr), mediated by hERG channels, and the slowly activating delayed rectifier potassium current (IKs). drugbank.comresearchgate.net Studies in Xenopus oocytes expressing hERG channels show that quinidine blocks the open state of the channel and slows the process of deactivation. researchgate.net Furthermore, quinidine has been shown to block the ultrarapid potassium current (IKur), mediated by Kv1.5 channels, in a dose-dependent manner in atrial myocyte models. nih.gov This interaction can also trigger the internalization and subsequent degradation of the Kv1.5 channel protein. nih.gov

Quinidine also affects calcium (Ca2+) currents. In isolated canine ventricular myocytes, it reversibly decreases the peak L-type calcium current (ICa) in a manner that exhibits both tonic and use-dependent block. nih.gov

| Ion Channel (Current) | Model System | Observed Effect | Mechanism | Source |

|---|---|---|---|---|

| Nav1.5 (Fast INa) | Cardiac myocytes | Blockade | Decreases phase 0 depolarization | wikipedia.orgpatsnap.com |

| hERG (IKr) | Xenopus oocytes, CHO cells | Blockade, slowed deactivation | Open channel block | researchgate.netmoleculardevices.com |

| KCNQ1/KCNE1 (IKs) | Mammalian cell lines | Blockade | Prolongs repolarization | drugbank.comnih.gov |

| Kv1.5 (IKur) | HL-1 atrial myocytes | Blockade and channel internalization | Dose-dependent block and endocytosis | nih.gov |

| L-type Ca2+ Channel (ICa) | Canine ventricular myocytes | Blockade | Tonic and use-dependent block | nih.gov |

Beyond ion channels, quinidine is a potent inhibitor of the drug efflux pump P-glycoprotein (P-gp), a transporter encoded by the MDR1 gene. wikipedia.orgnih.gov This inhibition is the primary mechanism underlying the well-known drug-drug interaction between quinidine and digoxin (B3395198). nih.govahajournals.org Studies using P-glycoprotein-expressing cell lines, such as the human colon carcinoma cell line Caco-2, have demonstrated that quinidine itself is a substrate for P-gp and competitively inhibits the transport of other P-gp substrates like digoxin. nih.govahajournals.org

In one key study, a quinidine concentration of 5 µmol/L inhibited P-gp-mediated digoxin transport by 57% in a Caco-2 cell model. nih.govahajournals.org Further mechanistic validation came from studies in mice. In wild-type mice, quinidine administration significantly increased plasma and brain concentrations of digoxin. nih.gov However, in mice lacking the major P-gp gene (mdr1a(-/-)), this effect was dramatically blunted, providing strong evidence that the interaction is mediated through the inhibition of P-glycoprotein. nih.govahajournals.org

| Model System | Finding | Mechanistic Insight | Source |

|---|---|---|---|

| Caco-2 cells | Quinidine (5 µM) inhibited digoxin transport by 57%. | Quinidine is a substrate and competitive inhibitor of P-gp. | nih.govahajournals.org |

| Caco-2 cells | Quinidine (100 µM) almost completely abolished polarized digoxin transport. | Demonstrates potent, dose-dependent inhibition of P-gp function. | ahajournals.orgahajournals.org |

| Wild-type vs. mdr1a(-/-) mice | Quinidine increased plasma digoxin levels by 73% in wild-type mice but only 19.5% in knockout mice. | Confirms that P-gp inhibition is the major in vivo mechanism for the digoxin-quinidine interaction. | nih.gov |

Enzyme Inhibition and Activation Studies (In Vitro and Cellular Models)

Quinidine's pharmacological profile is also shaped by its interactions with metabolic enzymes, particularly the Cytochrome P450 system, and its modulation of signaling pathways involving kinases and phosphatases.

Quinidine is recognized as a potent inhibitor of certain Cytochrome P450 (CYP) enzymes, with the most significant effect on CYP2D6. wikipedia.orgmdpi.com This inhibition is not limited to human enzymes; studies on non-human primate models show that quinidine also inhibits cynomolgus monkey CYP2D17 and Japanese monkey CYP2D29. nih.gov Modeling studies comparing rat and human CYP2D enzymes have been used to rationalize the species-specific differences in inhibition by quinidine and its diastereomer, quinine (B1679958). plos.org While quinidine is a strong inhibitor of human CYP2D6, quinine shows stronger inhibition of rat CYP2D enzymes. plos.org

Conversely, quinidine can act as an activator for other CYP enzymes. In vitro studies using human liver microsomes have shown that quinidine can stimulate the activity of CYP3A4. researchgate.net Specifically, it was found to increase the formation of 5-hydroxydiclofenac (B1228188) from diclofenac (B195802), a reaction catalyzed by CYP3A4, by approximately 6-fold. researchgate.net This suggests a complex interaction where both quinidine and the other substrate (diclofenac) may be present in the CYP3A4 active site simultaneously. researchgate.net

| CYP Enzyme | Model System | Effect | Finding | Source |

|---|---|---|---|---|

| Rat CYP2D enzymes | Homology models | Inhibition | Quinine is a stronger inhibitor than quinidine in rat models, contrasting with human CYP2D6. | plos.org |

| Cynomolgus monkey CYP2D17 | In vitro assays | Inhibition | Demonstrates cross-species inhibition within the CYP2D family. | nih.gov |

| Japanese monkey CYP2D29 | In vitro assays | Inhibition | Demonstrates cross-species inhibition within the CYP2D family. | nih.gov |

| Human CYP3A4 | Human liver microsomes, human hepatocytes | Activation | Increased the Vmax for diclofenac 5-hydroxylation by 4.5-fold. | researchgate.net |

Research indicates that the effects of quinidine can be modulated by the activity of protein kinases and phosphatases. The sensitivity of the cardiac IKs current to quinidine block is influenced by Protein Kinase A (PKA). nih.gov PKA stimulation, which enhances IKs, makes the current approximately three-fold less sensitive to blockade by quinidine. nih.gov Mechanistic studies suggest that the phosphorylation of the KCNQ1 channel subunit by PKA introduces negative charges that destabilize the interaction between the channel and the quinidine molecule, thereby alleviating the block. nih.gov

In a different context, a study on rat liver and kidney homogenates investigated quinidine's effect on tissue-nonspecific alkaline phosphatase (TNALP). The results showed a tissue-specific effect, where quinidine significantly inhibited the renal isoform of TNALP but had no effect on the hepatic isoform. capes.gov.br This suggests that the pharmacological manipulation of TNALP by quinidine could produce different effects in different organs. capes.gov.br

Intracellular Signaling Pathway Perturbations by Quinidine Gluconate (Cellular and Molecular Focus)

This compound perturbs several critical intracellular signaling pathways, primarily through its interaction with ion channels and cell surface receptors. These interactions disrupt the normal flow of cellular information, which underlies its pharmacological effects.

Quinidine's influence on second messenger systems is largely a downstream consequence of its primary actions on receptors and ion channels. The most prominent effects are seen on calcium (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP) signaling.

Calcium (Ca²⁺) Signaling: Quinidine directly blocks the L-type calcium current (I_Ca), which reduces the influx of Ca²⁺ into cells. researchgate.net Furthermore, preclinical studies in non-pigmented ciliary epithelial cells have shown that quinidine's effects can be inhibited by reducing the availability of extracellular Ca²⁺ or by blocking the mobilization of intracellular Ca²⁺ stores. researchgate.net This research suggests that the drug's actions are dependent on a series of events mediated, at least in part, by the calcium-binding protein calmodulin. researchgate.net By antagonizing alpha-1 adrenergic receptors, which couple to Gq/G11 proteins, quinidine can also interfere with the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), second messengers that are crucial for releasing Ca²⁺ from intracellular stores. researchgate.net

Cyclic AMP (cAMP) Signaling: Quinidine's antagonism of beta-adrenergic receptors disrupts their coupling to Gs proteins. researchgate.net This action inhibits the activation of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP, thereby lowering intracellular cAMP levels. researchgate.net Similarly, interaction with other G-protein coupled receptors, such as D1 and D2 dopamine (B1211576) receptors which are linked to stimulation and inhibition of adenylyl cyclase respectively, can also modulate cAMP-dependent pathways. nih.gov

This compound's mechanism involves direct binding to a variety of functionally important proteins. These interactions have been characterized in numerous preclinical and mechanistic studies.

Ion Channels: A significant body of research has focused on quinidine's interaction with voltage-gated potassium channels. Molecular studies using site-directed mutagenesis on the human cardiac K⁺ channel hKv1.5 have identified specific amino acid residues in the S6 transmembrane segment (such as T505 and V512) as key components of a hydrophobic binding site for quinidine in the channel's inner pore. journalijmrr.com This direct binding is responsible for the open-channel block mechanism. journalijmrr.com

Transport Proteins: Quinidine is a potent inhibitor of the transport protein P-glycoprotein (P-gp). researchgate.netnih.gov P-gp is an efflux pump that transports a wide range of substances out of cells, and its inhibition by quinidine can alter the pharmacokinetics of other drugs that are P-gp substrates. researchgate.net A Phase 1 study investigating the drug-drug interaction between atogepant (B605675) (a P-gp substrate) and this compound confirmed this inhibitory effect. researchgate.net

Metabolizing Enzymes: Quinidine exhibits a high affinity for cytochrome P450 enzymes, particularly acting as a strong competitive inhibitor of CYP2D6. nih.gov While CYP3A4 is the primary enzyme responsible for metabolizing quinidine, its potent inhibition of CYP2D6 is a major source of drug-drug interactions. researchgate.netnih.gov

Plasma Proteins: In circulation, quinidine binds extensively to plasma proteins, primarily α1-acid glycoprotein (B1211001) and, to a lesser extent, albumin. researchgate.netnih.gov This binding can be affected by physiological stress, such as acute myocardial infarction, which increases α1-acid glycoprotein levels and consequently the total bound quinidine in the serum. nih.govnih.gov

Table 1: Summary of Key Protein Interactions with Quinidine

| Interacting Protein | Type of Interaction | Functional Consequence | Supporting Evidence |

| hKv1.5 K⁺ Channel | Direct binding / Blockade | Inhibition of potassium efflux, prolongation of action potential | journalijmrr.com |

| P-glycoprotein (P-gp) | Inhibition | Reduced efflux of P-gp substrates | researchgate.netnih.gov |

| CYP2D6 Enzyme | Competitive Inhibition | Inhibition of metabolism of CYP2D6 substrates | nih.gov |

| α1-Acid Glycoprotein | Plasma Protein Binding | Sequestration of quinidine in plasma | researchgate.netnih.gov |

Receptor Binding and Agonism/Antagonism Studies (Molecular and Cellular Level)

Receptor binding assays have been used to quantify quinidine's affinity for various targets. It is a known antagonist at α-adrenergic and muscarinic receptors. researchgate.netnih.govnih.gov

Its most extensively characterized binding profile is with voltage-gated potassium (Kv) channels. In vitro studies using mammalian cell lines expressing various Kv channels have determined quinidine's affinity for these targets. For the human cardiac hKv1.5 channel, quinidine demonstrates an affinity (EC₅₀) of 6.2 μmol/L. journalijmrr.com Its affinity for other related channels has also been profiled, showing a degree of selectivity. journalijmrr.com Research has shown that specific amino acid substitutions within the hKv1.5 channel can dramatically increase quinidine's binding affinity, highlighting the specific molecular interactions that govern its blocking action. journalijmrr.com

Table 2: Affinity of Quinidine for Various Voltage-Gated Potassium (Kv) Channels

| Channel Type | Quinidine Affinity (EC₅₀) | Cell System | Reference |

| hKv1.5 | 6.2 µmol/L | Mammalian Cells | journalijmrr.com |

| Kv2.1 | 4.3 µmol/L | L cells | journalijmrr.com |

| Kv4.2 | 3.7 µmol/L | L cells | journalijmrr.com |

| Kv1.2 | 19 µmol/L | L cells | journalijmrr.com |

| Kv1.1 | 22 µmol/L | L cells | journalijmrr.com |

| hKv1.5 (T505I mutant) | 0.7 µmol/L | Mammalian Cells | journalijmrr.com |

| hKv1.5 (V512A mutant) | 1.4 µmol/L | Mammalian Cells | journalijmrr.com |

Quinidine's antagonism at several GPCRs is a key aspect of its mechanism. It acts as an antagonist at alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D). researchgate.net These receptors are coupled to Gq and G11 proteins, which activate the phospholipase C signaling cascade. researchgate.net

Quinidine also exhibits antagonist activity at beta-adrenergic receptors. nih.gov Cardiac beta-1 adrenergic receptors are coupled to Gs proteins, which stimulate cAMP production, while beta-2 receptors can couple to either Gs or inhibitory Gi proteins. researchgate.net By blocking these receptors, quinidine interferes with the downstream signaling mediated by these G-proteins, contributing to its cardiac effects. researchgate.netnih.gov This anticholinergic activity is attributed to the blockade of muscarinic acetylcholine (B1216132) receptors, which are also GPCRs. researchgate.netnih.gov

Oxidative Stress and Antioxidant Pathways (In Vitro and Preclinical Models)

Preclinical research indicates that this compound can modulate oxidative stress and antioxidant defense systems, although its effects can be complex.

In preclinical models of cardiac ischemia, quinidine has demonstrated protective effects by reducing lipid peroxidation. researchgate.netresearchgate.netnih.gov One study in mice with isoproterenol-induced myocardial injury found that quinidine treatment led to a reduction in lipid peroxidation reactions in cardiac tissue. researchgate.netnih.gov This was associated with a modulation of the heart's antioxidant enzymes. researchgate.netnih.gov

In vitro studies have shown that quinidine possesses a strong capacity to scavenge hydroxyl radicals, though it shows little to no ability to scavenge superoxide (B77818) anions or hydrogen peroxide directly. researchgate.netnih.gov This suggests a direct antioxidant capability.

However, the drug's interaction with antioxidant enzymes is more complex. In a mouse model of cardiac injury, quinidine treatment reversed the changes in superoxide dismutase (SOD) and catalase activity caused by the injury, suggesting an indirect antioxidant effect that helps normalize the cellular redox environment. researchgate.netresearchgate.netnih.gov A separate study in a cat model of myocardial ischemia found that quinidine pretreatment prevented the ischemia-induced increase in malondialdehyde (MDA) levels and myeloperoxidase (MPO) activity. nih.gov Conversely, some in vitro studies have reported that quinidine can induce the formation of reactive oxygen species (ROS) in certain experimental systems, such as in human tissue membrane arrays and in studies on the parasite Trypanosoma evansi. nih.govmdpi.com

Table 3: Preclinical Findings on Quinidine's Effect on Antioxidant Enzymes in Isoproterenol-Induced Myocardial Injury in Mice

| Enzyme | Effect of Isoproterenol Injury | Effect of Quinidine Treatment on Injured Tissue | Implied Action of Quinidine | Reference |

| Superoxide Dismutase (SOD) | Increased Activity | Decreased Activity (Normalization) | Indirect Antioxidant / Modulatory | researchgate.netresearchgate.netnih.gov |

| Catalase | Decreased Activity | Increased Activity (Normalization) | Indirect Antioxidant / Modulatory | researchgate.netresearchgate.netnih.gov |

Reactive Oxygen Species (ROS) Generation and Scavenging Research

Reactive oxygen species are highly reactive molecules and free radicals that can cause significant damage to cell structures. The role of quinidine in the context of ROS has been explored through both in vitro and in vivo models, revealing a nuanced interaction.

In vitro studies have demonstrated that quinidine possesses a significant capacity for scavenging hydroxyl radicals (•OH), which are among the most potent and damaging ROS. nih.govresearchgate.net However, these same studies indicated that quinidine shows little to no ability to scavenge other key ROS, such as the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net This selective scavenging activity suggests a specific chemical interaction with the hydroxyl radical.

Further preclinical research has investigated the impact of quinidine on lipid peroxidation, a key process of oxidative damage to cellular membranes initiated by ROS. In a study involving isoproterenol-induced myocardial ischemia in mice, quinidine treatment was found to reduce the extent of lipid peroxidation in cardiac tissue. nih.govresearchgate.net This protective effect against lipid peroxidation has also been noted in studies of ferroptosis, a form of programmed cell death dependent on iron and characterized by extensive lipid peroxidation. nih.gov These findings suggest that by either directly scavenging specific ROS like the hydroxyl radical or through other indirect mechanisms, quinidine can mitigate a crucial downstream effect of oxidative stress.

It is important to distinguish quinidine from its stereoisomer, quinine, which has also been studied for its effects on oxidative stress. Research on quinine has shown that it can increase levels of malondialdehyde (MDA), a marker of lipid peroxidation, in ovarian and testicular tissues in rats. nih.govbioline.org.br This highlights that even small structural differences between molecules can lead to different outcomes in biological systems.

Table 1: Preclinical Research on Quinidine and ROS

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| ROS Scavenging | In vitro chemical assays | Possesses strong hydroxyl radical (•OH) scavenging potential. nih.govresearchgate.net | nih.gov, researchgate.net |

| No significant scavenging of superoxide anion (O₂⁻) or hydrogen peroxide (H₂O₂). nih.govresearchgate.net | nih.gov, researchgate.net | ||

| Lipid Peroxidation | Isoproterenol-induced myocardial ischemia in mice | Reduced lipid peroxidation in cardiac tissue. nih.govresearchgate.net | nih.gov, researchgate.net |

| Ferroptosis model | Showed a protective effect against lipid peroxidation. nih.gov | nih.gov |

Cellular Antioxidant Enzyme System Modulation

Beyond direct interaction with ROS, quinidine appears to exert an indirect antioxidant effect by modulating the activity of the body's endogenous antioxidant enzyme systems. These enzymes are the primary defense mechanism against oxidative stress.

Preclinical studies in a mouse model of myocardial ischemia demonstrated that quinidine treatment influences the activity of key cardiac antioxidant enzymes. nih.govresearchgate.net Specifically, quinidine administration led to a decrease in the activity of superoxide dismutase (SOD) and a concurrent increase in the activity of catalase. nih.govresearchgate.net SOD is responsible for converting the superoxide anion into hydrogen peroxide, which is then neutralized into water and oxygen by catalase or glutathione (B108866) peroxidase. sigmaaldrich.com The observed decrease in SOD activity and increase in catalase activity suggest a complex regulatory effect on the antioxidant defense system, which may help protect myocardial tissue from ROS-induced damage. nih.gov

In contrast, studies on quinine have shown different effects. Administration of quinine to rats was found to significantly decrease the levels of not only SOD and catalase but also reduced glutathione (GSH) in the ovaries. nih.govbioline.org.br This further underscores the distinct pharmacological profiles of these two isomers.

The collective evidence suggests that quinidine strengthens the antioxidant defense system to counter free radical-induced damage under conditions of oxidative stress. nih.gov

Table 2: Effects of Quinidine on Cellular Antioxidant Enzymes

| Enzyme | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Isoproterenol-induced myocardial ischemia in mice | Decreased activity in cardiac tissue. nih.govresearchgate.net | nih.gov, researchgate.net |

| Catalase | Isoproterenol-induced myocardial ischemia in mice | Increased activity in cardiac tissue. nih.govresearchgate.net | nih.gov, researchgate.net |

Structure Activity Relationship Sar and Computational Studies of Quinidine Gluconate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinidine (B1679956) Gluconate Analogs

QSAR is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. derpharmachemica.comnih.govslideshare.net For quinidine and its analogs, QSAR models are developed to predict their activity against various biological targets and to understand the structural features essential for their pharmacological effects. derpharmachemica.comnih.gov

Descriptor Selection and Model Validation

The development of a robust QSAR model begins with the careful selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. slideshare.netnih.gov These descriptors can be categorized into several types:

Topological descriptors: Describe the atomic connectivity within the molecule.

Geometric descriptors: Relate to the 3D structure of the molecule.

Electronic descriptors: Pertain to the electron distribution, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. derpharmachemica.com

Hybrid descriptors: Combinations of the above, like steric and electrostatic fields.

Once descriptors are calculated for a series of quinidine analogs, a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), is used to build the model. chemmethod.com

Model validation is a critical step to ensure the reliability and predictive power of the QSAR model. researchgate.net This involves both internal and external validation techniques:

Internal Validation: Often performed using cross-validation methods like leave-one-out (LOO), where the model is repeatedly built with one compound removed from the training set and its activity is predicted. chemmethod.com A high cross-validated correlation coefficient (q²) indicates good internal consistency. brieflands.com

External Validation: The model's predictive ability is tested on an external set of compounds (test set) that were not used in the model development. A high predictive correlation coefficient (R²_pred) for the test set confirms the model's utility for new, untested compounds. brieflands.com

| Category | Item | Description | Typical Use/Example |

|---|---|---|---|

| Descriptor Classes | Topological | Numerical values derived from the 2D graph representation of a molecule. | Connectivity indices, Wiener index. Used to describe molecular size and branching. |

| Geometric (3D) | Descriptors derived from the 3D coordinates of the atoms. | Molecular surface area, volume. Important for steric interactions. | |

| Electronic | Properties related to the molecule's electronic structure. | Dipole moment, HOMO/LUMO energies. derpharmachemica.com Key for electrostatic and orbital-controlled interactions. | |

| Physicochemical | Properties like lipophilicity and refractivity. | LogP (octanol/water partition coefficient), Molar Refractivity (MR). derpharmachemica.com Crucial for absorption and distribution. | |

| Validation Parameters | R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Values closer to 1 indicate a better fit for the training set. brieflands.com |

| q² or Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal cross-validation. | A q² > 0.5 is generally considered indicative of a good predictive model. brieflands.com | |

| R²_pred (External R²) | Measures the model's predictive power on an external test set. | Confirms the model's ability to predict the activity of new compounds. brieflands.com |

Predictive Modeling of Pharmacological Activity (Non-Clinical Endpoints)

QSAR models for quinidine and its analogs are used to predict various non-clinical endpoints. For instance, models have been developed to predict the inhibition of metabolic enzymes like Cytochrome P450 2D6 (CYP2D6). researchgate.net Such models can help in designing new analogs with reduced potential for drug-drug interactions.

Molecular Docking and Dynamics Simulations of Quinidine Gluconate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into how a ligand, such as quinidine, interacts with its protein target at an atomic level. doi.orgals-journal.com

Ligand-Protein Binding Site Prediction and Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. als-journal.com For quinidine, docking studies have been crucial in elucidating its binding modes with various proteins, including:

hERG Potassium Channels: Quinidine is a known blocker of the hERG channel, an interaction linked to potential cardiotoxicity. Docking simulations have identified key amino acid residues in the channel's pore region, such as Tyr652 and Phe656, that form critical interactions (e.g., cation-π and hydrophobic interactions) with the quinidine molecule. acs.orgjst.go.jp These studies help explain the structural basis of hERG channel blockade.

Cytochrome P450 Enzymes: Quinidine is a potent inhibitor of CYP2D6. Docking studies have shown that the protonated nitrogen of quinidine's quinuclidine (B89598) ring forms an ionic bond with the acidic residue Asp-301 in the enzyme's active site, a key interaction for its inhibitory effect. researchgate.netnih.gov

P-glycoprotein (P-gp): As both a substrate and inhibitor of the efflux transporter P-gp, quinidine's interactions are complex. nih.govresearchgate.net Docking simulations suggest that quinidine binds within the large, hydrophobic binding pocket of P-gp, interacting with multiple aromatic residues. tandfonline.com This helps explain its role in drug-drug interactions, such as the well-known interaction with digoxin (B3395198). ahajournals.org

Aldo-Keto Reductases (AKR): In cancer research, docking studies have explored quinidine as a potential inhibitor of enzymes like AKR1B1 and AKR1B10. plos.orgnih.gov These studies predicted that quinidine binds with a specific orientation, forming hydrogen bonds through its methoxy (B1213986) and hydroxyl groups, which accounts for its inhibitory activity. plos.orgnih.gov

| Protein Target | Key Interacting Residues | Primary Interaction Type | Predicted Binding Energy (Example) | Reference |

|---|---|---|---|---|

| hERG Channel | Y652, F656, S624 | Cation-π, Hydrophobic | Not specified | acs.orgjst.go.jp |

| CYP2D6 | Asp-301, Glu-216 | Ionic Interaction, Hydrogen Bonding | Not specified | researchgate.net |